molecular formula C6H9NaO3 B132116 Sodium 3-methyl-2-oxopentanoate CAS No. 3715-31-9

Sodium 3-methyl-2-oxopentanoate

Cat. No. B132116
CAS RN: 3715-31-9
M. Wt: 152.12 g/mol
InChI Key: SMDJDLCNOXJGKC-UHFFFAOYSA-M
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Description

Sodium 3-methyl-2-oxopentanoate is not directly mentioned in the provided papers. However, the cleavage of a related compound, ethyl 2,2,4-trimethyl-3-oxopentanoate, with sodium tert-butoxide is discussed in the second paper. This process results in the formation of simple esters, some of which are substituted with sodium at the α-position . This reaction is significant as it can rapidly induce the polymerization of methyl methacrylate, which is a critical process in the production of various polymeric materials.

Synthesis Analysis

The synthesis of sodium 3-methyl-2-oxopentanoate is not explicitly detailed in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide, as mentioned in the second paper, could be a potential method for synthesizing sodium-substituted esters, which may include sodium 3-methyl-2-oxopentanoate . This reaction is important for understanding the reactivation of pseudoterminated propagation centers in the anionic polymerization of methacrylates.

Molecular Structure Analysis

While the molecular structure of sodium 3-methyl-2-oxopentanoate is not directly analyzed in the provided papers, the first paper offers insight into the structural characterization of a uranyl complex with sodium as a counterion . The complex exhibits a trigonal-bipyramidal geometry around the uranium atom, with sodium coordinating to one of the oxo ligands. This information, although not directly related to sodium 3-methyl-2-oxopentanoate, provides a glimpse into the types of coordination environments that sodium ions can participate in within complex molecules.

Chemical Reactions Analysis

The chemical reactions involving sodium 3-methyl-2-oxopentanoate are not described in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide, as discussed in the second paper, indicates that sodium can play a role in the cleavage and subsequent reactions of esters . This could be relevant to the chemical behavior of sodium 3-methyl-2-oxopentanoate in various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 3-methyl-2-oxopentanoate are not discussed in the provided papers. However, the cleavage of β-ketoesters with sodium tert-butoxide suggests that sodium compounds can be reactive and may participate in the polymerization processes, which could imply certain reactivity and stability characteristics of sodium 3-methyl-2-oxopentanoate . Additionally, the structural characterization of the uranyl complex in the first paper provides data on bond distances and coordination behavior that could be extrapolated to understand the bonding environment in sodium-containing compounds .

Scientific Research Applications

Applications in Organic Chemistry and Synthesis

  • Reaction with Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl) prop-2-enoate : Sodium 3-methyl-2-oxopentanoate, when reacted with methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl) prop-2-enoate, forms a product useful in organic synthesis (Vasin, Bolusheva, & Somov, 2017).

  • Synthesis of Polysubstituted Pyrroles : It serves as an initial material in the synthesis of polysubstituted pyrroles, which have potential applications in various fields of chemistry (Ou Zhong-ping, 2009).

  • Source for Nazarov's Reagent : It's used to generate Nazarov's reagent, ethyl 3-oxopent-4-enoate, for annulation reactions in organic synthesis (Benetti et al., 2008).

Applications in Enzymatic Studies and Biocatalysis

  • Enzymatic Kinetic Resolution : Sodium 3-methyl-2-oxopentanoate is used in studies exploring enzymatic kinetic resolution, an important process in the production of enantiomerically pure compounds (Ferreira, Omori, & Cunha, 2018).

Applications in Perfumery and Fragrance Industry

  • Synthesis of Fragrance Compounds : Its derivatives have been synthesized and evaluated for their organoleptic properties, finding applications in the fragrance industry (Snowden, Grenno, & Vial, 2005).

Miscellaneous Applications

  • In Corrosion Inhibition Studies : It's used in the theoretical study for the synthesis of compounds with potential as corrosion inhibitors in acidic media (Arrousse et al., 2021).
  • In Biodiesel Production : Research on the use of sodium methoxide catalyst in biodiesel production also relates to sodium 3-methyl-2-oxopentanoate (Lin, Hsu, & Lin, 2014).

Safety And Hazards

Sodium 3-methyl-2-oxopentanoate is classified under GHS07. The hazard statement is H319, which means it causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing vapours, mist, or gas, and contact with skin, eyes, or clothing .

properties

IUPAC Name

sodium;3-methyl-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJDLCNOXJGKC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1460-34-0 (Parent)
Record name Sodium 3-methyl-2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319
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DSSTOX Substance ID

DTXSID30958348
Record name 3-Methyl-2-oxopentanoic acid sodium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; slight fruity aroma
Record name 3-Methyl-2-oxopentanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-oxopentanoic acid, sodium salt
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1469/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Sodium 3-methyl-2-oxopentanoate

CAS RN

3715-31-9, 66872-74-0
Record name Sodium 3-methyl-2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium DL-3-methyl-2-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066872740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-oxopentanoic acid sodium salt
Source EPA DSSTox
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Record name Sodium 3-methyl-2-oxovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.967
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Record name Sodium DL-3-methyl-2-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 3-METHYL-2-OXOPENTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DL Hachey, BW Patterson, PJ Reeds… - Analytical …, 1991 - ACS Publications
Deamination of aliphatic and branched-chain amino acids leads to formation of-keto acids. High levels of many a-keto acids are toxic to cells; therefore all higher organisms have …
Number of citations: 92 pubs.acs.org
W Haberer, T Schmitt, P Schreier, AK Eggert… - Journal of chemical …, 2017 - Springer
… (2003); 3-methyl-2-oxopentanoic acid was obtained by acidification of sodium 3-methyl-2-oxopentanoate (Aldrich, Gillingham, Dorset, UK) with acetic acid; (9Z)-octadecenal and …
Number of citations: 10 link.springer.com
Joint FAO/WHO Expert Committee on Food Additives … - 2007 - books.google.com
These specifications provide information on the identity and purity of food additives used directly in foods or in food production. Their main objectives are to identify the food additive that …
Number of citations: 10 books.google.com

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